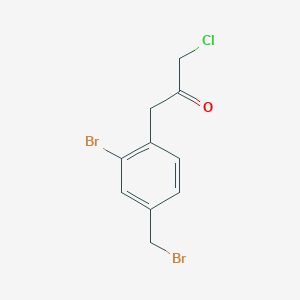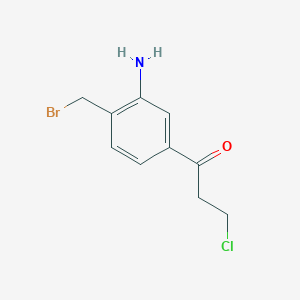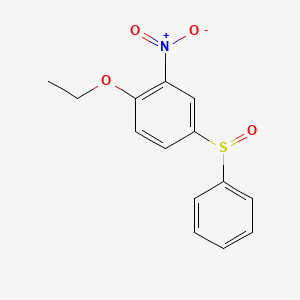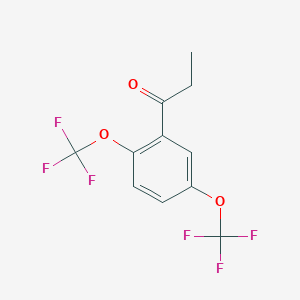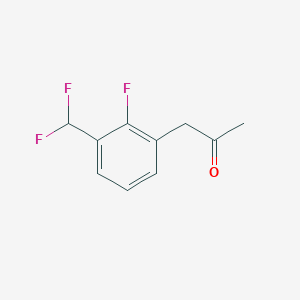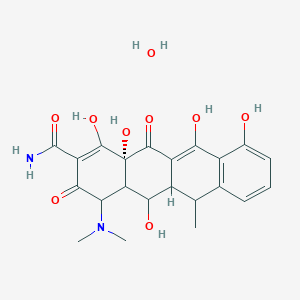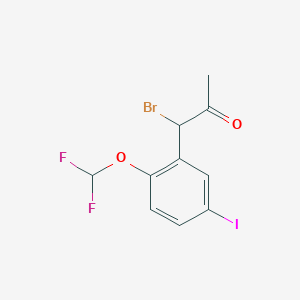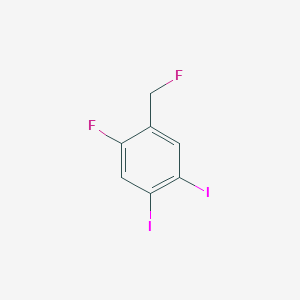
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene typically involves the iodination and fluorination of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine and fluorine atoms are introduced into the benzene ring under controlled conditions. The reaction may involve the use of iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst such as iron (Fe) or copper (Cu) to facilitate the iodination process. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
化学反応の分析
Types of Reactions
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Products: Formation of azido or cyano derivatives.
Oxidation Products: Formation of quinones.
Reduction Products: Formation of dihydro derivatives.
科学的研究の応用
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for radiopharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine and iodine atoms can form strong bonds with biological molecules, influencing their structure and function. The fluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a fluoromethyl group.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
1,2-Diiodo-4-fluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability The fluoromethyl group enhances its lipophilicity, making it suitable for applications in medicinal chemistry and radiopharmaceuticals
特性
分子式 |
C7H4F2I2 |
|---|---|
分子量 |
379.91 g/mol |
IUPAC名 |
1-fluoro-2-(fluoromethyl)-4,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |
InChIキー |
SROGJKDXBIRMGV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1I)I)F)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile](/img/structure/B14063202.png)

